(E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one typically involves the condensation of 2-chlorobenzaldehyde with 2-(4-methoxyphenyl)thiazolidin-3-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Possible applications in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Often studied for their antimicrobial and anticancer activities.
Chalcones: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
(E)-3-(2-chlorophenyl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one is unique due to its specific structural features, such as the presence of both chlorophenyl and methoxyphenyl groups, which may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S/c1-23-16-9-6-15(7-10-16)19-21(12-13-24-19)18(22)11-8-14-4-2-3-5-17(14)20/h2-11,19H,12-13H2,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAVFAMEWQLJNA-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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